UNII-Y4O6325SYW

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

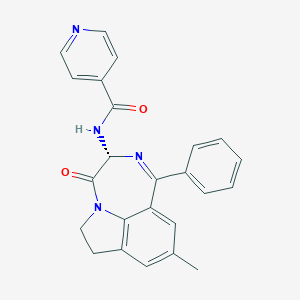

Die Synthese von CI-1018 umfasst mehrere Schritte. Anfangs wird 5-Methylindolin mit Benzonitril unter Verwendung von Bortrichlorid und Aluminiumtrichlorid in Dichlormethan zu 7-Benzoyl-5-methylindolin kondensiert . Dieser Zwischenstoff wird dann mit Glycinmethylester in Pyridin cyclisiert, um ein tricyclisches Pyrrolobenzodiazepinon zu erhalten . Weitere Reaktionen beinhalten die Verwendung von Isoamylnitrit und Kalium-tert-butoxid in Tetrahydrofuran zur Bildung eines Oxims, das anschließend mit Wasserstoff über Ruthenium auf Kohlenstoff in Methanol reduziert wird, um ein racemisches Amin zu liefern . Das gewünschte Isomer wird durch optische Trennung mit N-Acetyl-L-Phenylalanin erhalten und schließlich mit Pyridin-4-carbonsäure unter Verwendung von O-(1-Ethoxycarbonyl)-1-cyanomethylenamino-N,N,N’,N’-tetramethyluronium-tetrafluoroborat und Diisopropylethylamin in Dichlormethan kondensiert .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für CI-1018 sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die Produktion im großen Maßstab. Diese Optimierungen können die Verwendung effizienterer Katalysatoren, Lösungsmittel und Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

CI-1018 unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Substitutionsreaktionen beinhalten die Kondensation von Zwischenprodukten mit Pyridin-4-carbonsäure.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen das gewünschte Isomer von CI-1018 und verschiedene Zwischenprodukte wie 7-Benzoyl-5-methylindolin und tricyclisches Pyrrolobenzodiazepinon .

Analyse Chemischer Reaktionen

Types of Reactions

CI-1018 undergoes various chemical reactions, including:

Substitution: Substitution reactions involve the condensation of intermediates with pyridine-4-carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen over ruthenium on carbon in methanol.

Major Products

The major products formed from these reactions include the desired isomer of CI-1018 and various intermediates such as 7-benzoyl-5-methylindoline and tricyclic pyrrolobenzodiazepinone .

Wissenschaftliche Forschungsanwendungen

CI-1018 wurde umfassend auf seine entzündungshemmenden Eigenschaften untersucht. Es hat sich gezeigt, dass es bei der Behandlung von Erkrankungen wie Vaskulitis und anderen entzündlichen Erkrankungen Potenzial hat . Darüber hinaus wurde CI-1018 auf seine Auswirkungen auf Apoptose und nitrativen Stress in Tiermodellen untersucht . Seine Fähigkeit, Phosphodiesterase Typ 4 zu hemmen, macht es zu einer wertvollen Verbindung bei der Entwicklung von entzündungshemmenden Medikamenten .

Wirkmechanismus

CI-1018 übt seine Wirkungen aus, indem es Phosphodiesterase Typ 4 hemmt, ein Enzym, das für den Abbau von cyclischem Adenosinmonophosphat (cAMP) in Zellen verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht CI-1018 die cAMP-Spiegel, was zu einer reduzierten Entzündung führt . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die Modulation entzündungsfördernder Zytokine und die Unterdrückung der Aktivierung von Immunzellen .

Wirkmechanismus

CI-1018 exerts its effects by inhibiting phosphodiesterase type 4, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) in cells . By inhibiting this enzyme, CI-1018 increases the levels of cAMP, leading to reduced inflammation . The molecular targets and pathways involved include the modulation of inflammatory cytokines and the suppression of immune cell activation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rolipram: Ein weiterer Phosphodiesterase Typ 4-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.

Roflumilast: Ein selektiver Phosphodiesterase Typ 4-Inhibitor, der zur Behandlung der chronisch obstruktiven Lungenerkrankung eingesetzt wird.

Apremilast: Ein Phosphodiesterase Typ 4-Inhibitor, der zur Behandlung von psoriatischer Arthritis und Plaque-Psoriasis eingesetzt wird.

Einzigartigkeit

Seine Entwicklung als selektiver Phosphodiesterase Typ 4-Inhibitor unterstreicht seine Bedeutung im Bereich der Forschung zu entzündungshemmenden Medikamenten .

Eigenschaften

CAS-Nummer |

179024-48-7 |

|---|---|

Molekularformel |

C24H20N4O2 |

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

N-[(11R)-6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C24H20N4O2/c1-15-13-18-9-12-28-21(18)19(14-15)20(16-5-3-2-4-6-16)26-22(24(28)30)27-23(29)17-7-10-25-11-8-17/h2-8,10-11,13-14,22H,9,12H2,1H3,(H,27,29)/t22-/m0/s1 |

InChI-Schlüssel |

KYFWUBJMTHVBIF-QFIPXVFZSA-N |

SMILES |

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |

Isomerische SMILES |

CC1=CC2=C3C(=C1)C(=N[C@H](C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |

Kanonische SMILES |

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |

Synonyme |

N-[(R)-9-METHYL-4-OXO-1-PHENYL-3,4,6,7-TETRAHYDRO[1,4]DIAZEPINO[6,7,1-HI]INDOL-3-YL]ISONICOTINAMIDE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)

![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)